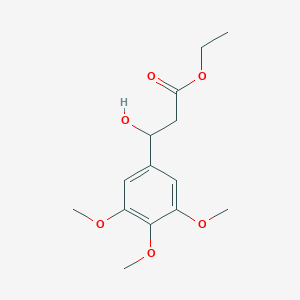

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Description

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate (C14H20O6, MW 284.31) is a chiral β-hydroxy ester featuring a 3,4,5-trimethoxyphenyl substituent. Synthesized via visible-light-driven asymmetric aldol reactions, this compound exhibits stereochemical complexity with reported (2R,3R)- and (2S,3S)-configurations . Its synthesis achieved a 53% yield and high enantiomeric excess (99% ee for R,R and 89% ee for S,S), with a melting point of 55–62°C and optical rotation [α]D²⁰ = −17.7° .

Properties

Molecular Formula |

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7,10,15H,5,8H2,1-4H3 |

InChI Key |

SMUDAYGYPJGDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic Acid

The primary and most documented method for preparing Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is the esterification of the corresponding carboxylic acid (3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid) with ethanol.

- Reaction Conditions : The acid is refluxed with ethanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, to promote ester bond formation.

- Catalyst Role : The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by ethanol.

- Reflux Duration : The reaction time varies but is generally several hours to ensure complete conversion.

- Workup : After completion, the reaction mixture is neutralized, and the ester is extracted and purified, often by distillation or recrystallization.

This method is analogous to the preparation of related compounds such as Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate, which has been synthesized using the same approach with high yields and purity.

Use of Continuous Flow Reactors for Scale-Up

For larger-scale synthesis, continuous flow reactors have been employed to enhance reaction control, yield, and purity.

- Advantages : Improved heat and mass transfer, precise control of reaction time and temperature, and safer handling of reagents.

- Application : The esterification step can be conducted under continuous flow conditions, allowing for scalable production without compromising product quality.

- Outcome : Enhanced reproducibility and efficiency in the preparation of this compound and structurally related esters.

Summary Table of Preparation Methods

Analytical and Spectral Data Supporting Preparation

While direct spectral data for this compound are limited, analogous compounds have been characterized by:

- Infrared Spectroscopy : Characteristic ester carbonyl stretch around 1735 cm⁻¹, hydroxyl group O-H stretch near 3200-3500 cm⁻¹.

- Nuclear Magnetic Resonance Spectroscopy : Proton NMR shows signals for methoxy groups (~3.7-3.9 ppm), ethyl ester moiety (triplet and quartet for CH3 and CH2), and hydroxyl proton (broad singlet).

- High-Resolution Mass Spectrometry : Molecular ion peaks consistent with molecular weight 284.30 g/mol confirm molecular composition.

These data confirm the successful synthesis and purity of related hydroxy-aryl propanoate esters.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to form a ketone. This reaction is critical for generating derivatives with altered bioactivity.

The ketone derivative (PubChem CID 76443) is structurally validated by NMR, showing a downfield shift for the carbonyl carbon (δ 176.2 ppm in NMR) and absence of hydroxyl proton signals .

Acylation and Esterification

The hydroxyl group participates in nucleophilic acyl substitution, forming protected derivatives.

Acetylation :

-

Reagents : Acetic anhydride, pyridine, catalytic DMAP

-

Conditions : 25°C, 4 hours

-

Product : Ethyl 3-acetoxy-3-(3,4,5-trimethoxyphenyl)propanoate

-

Characterization : IR shows new acetate carbonyl stretch (~1732 cm⁻¹); NMR confirms acetyl protons at δ 2.05 ppm .

Benzoylation :

-

Reagents : Benzoyl chloride, triethylamine

-

Product : Ethyl 3-benzoyloxy-3-(3,4,5-trimethoxyphenyl)propanoate

-

Applications : Enhanced lipophilicity for biological studies.

Nucleophilic Substitution of Methoxy Groups

The methoxy groups on the aromatic ring resist typical electrophilic substitution but undergo demethylation under harsh conditions:

C–C Coupling Reactions

The hydroxyl group is converted to a trichloroacetimidate intermediate for Friedel-Crafts alkylation:

-

Imidate Formation :

-

Coupling with Arenes :

Example :

-

Coupling with 1,2,3-trimethoxybenzene yields a triarylpropanoate derivative, confirmed by NMR (δ 153.4 ppm for coupled aryl carbons) .

Reduction of the Ester Moiety

The ester group is reduced to a primary alcohol, altering solubility and bioactivity:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| LiAlH₄ (excess) | Dry THF, 0°C → reflux | 3-(3,4,5-Trimethoxyphenyl)propane-1,3-diol | NMR shows loss of ester methyl (δ 1.2 ppm) and new alcohol protons (δ 4.1 ppm). |

| DIBAL-H (1.5 equiv.) | Toluene, -40°C | Partial reduction to hemiacetal | Requires precise stoichiometry to avoid over-reduction. |

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes dehydration to form an α,β-unsaturated ester:

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound featuring an ester functional group and a complex aromatic structure. Its molecular formula is , and it includes a hydroxyl group adjacent to a propanoate moiety. The presence of three methoxy groups on the aromatic ring influences its chemical behavior and biological activity.

Scientific Research Applications

Organic Chemistry: Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate serves as a building block in the synthesis of complex organic molecules.

Pharmaceuticals: It is investigated for its potential in medicinal chemistry. Research suggests that Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate exhibits biological activities, including potential anti-cancer, anti-fungal, anti-bacterial, anti-inflammatory, and anti-depressant properties. The compound's mechanism of action involves the inhibition of key enzymes like tubulin and heat shock protein 90 (Hsp90), which are critical in cancer cell proliferation and survival. Interaction studies have revealed that Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate interacts with multiple molecular targets. Its ability to inhibit enzymes such as thioredoxin reductase suggests potential pathways through which it exerts its biological effects.

Synthesis: The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors may be employed for larger-scale production to enhance yield and purity through better control over reaction conditions.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may modulate the activity of enzymes involved in oxidative stress pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 3,4,5-Trimethoxybenzoylacetate (C14H18O6, MW 282.29)

- Structure : Contains a 3-oxo (ketone) group instead of a hydroxyl at the β-position.

- Synthesis : Prepared via esterification of 3,4,5-trimethoxybenzoylacetic acid.

- Key Differences :

- The ketone enhances electrophilicity, enabling nucleophilic addition reactions absent in the hydroxyl-bearing compound.

- Reduced hydrogen-bonding capacity compared to the hydroxyl analogue.

Ethyl 3-(3,4,5-Trimethoxyphenyl)Propionate (C14H20O5, MW 268.31)

Ethyl 3,4,5-Trimethoxycinnamate (C14H18O5, MW 266.29)

(E)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid (C12H14O5, MW 238.24)

Cholinesterase Inhibition

- TMCA Derivatives: 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed anti-Alzheimer activity with IC50 = 46.18 µM (AChE) and 32.46 µM (BChE) .

- Ethyl 3-Hydroxy-3-(3,4,5-Trimethoxyphenyl)Propanoate: No direct data, but stereochemistry may enhance target selectivity over planar enoate analogues.

Herbicidal Activity

- 3,4,5-Trimethoxyphenyl Propanoates: Compounds with similar backbones exhibited herbicidal activity against rape (IC50 ~50–100 µM) but weak effects on barnyard grass .

Tubulin Inhibition

- Combretastatin Analogues : 3,4,5-Trimethoxyphenyl vinyl ketones (e.g., combretastatin A-4 derivatives) inhibit tubulin polymerization at nM concentrations, leveraging α,β-unsaturated ketones for covalent binding .

- This compound: Hydroxyl group may enable hydrogen bonding with tubulin, though steric hindrance from the ethyl ester could reduce potency.

Q & A

Basic: What synthetic routes are available for EHTPP, and how can reaction efficiency be optimized?

EHTPP can be synthesized via asymmetric aldol reactions or decarboxylative coupling . For example, asymmetric catalysis using synergistic Lewis acid/photoredox systems enables enantioselective formation of the β-hydroxy-α-amino ester scaffold, achieving moderate yields (e.g., 53% yield in a glycynate-ketone reaction) . To optimize efficiency:

- Use chiral catalysts (e.g., (R)-BINOL derivatives) to enhance enantiomeric excess (up to 99% ee reported) .

- Control reaction parameters (temperature, solvent polarity) to minimize side reactions like racemization.

- Purify via flash chromatography (e.g., 6:1 hexanes:EtOAc) to isolate the product with high purity (>85% yield in decarboxylative borylation) .

Advanced: How can spectroscopic data resolve structural ambiguities in EHTPP derivatives?

Key techniques include:

- 13C NMR : Peaks at δ 197.9 (ketone carbonyl) and δ 168.7 (ester carbonyl) confirm functional groups. Aromatic carbons (δ 135–162 ppm) verify the 3,4,5-trimethoxyphenyl moiety .

- HRMS : Match observed [M+H]+ (e.g., 338.1028) with calculated values (Δ < 0.5 ppm) to validate molecular formulas .

- X-ray crystallography : For stereoisomers, compare experimental vs. simulated powder diffraction patterns (e.g., COD entry 2210537 for related phosphorodiamidates) .

Basic: What biological assays are suitable for evaluating EHTPP’s activity?

EHTPP derivatives may act as tubulin polymerization modulators . Standard assays include:

- In vitro tubulin polymerization : Monitor fluorescence changes using purified tubulin (e.g., 10 µM paclitaxel as a positive control) .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50 values to reference compounds like colchicine .

Advanced: How can stereochemical outcomes in EHTPP synthesis be predicted and validated?

- Computational modeling : Use DFT calculations to predict enantiomer stability and transition-state geometries.

- Chiral HPLC/UPC2 : Resolve enantiomers using Daicel AD-3 columns (CO2/EtOH = 95/5) and compare retention times (e.g., t1 = 28.89 min vs. t2 = 34.88 min for diastereomers) .

- Optical rotation : Measure [α]D20 (e.g., −17.7 for a specific diastereomer) to confirm configuration .

Basic: What are common pitfalls in interpreting EHTPP’s NMR data?

- Overlapping signals : Aromatic protons in the 3,4,5-trimethoxyphenyl group (δ 6.8–7.4 ppm) may obscure adjacent groups. Use 2D NMR (HSQC, HMBC) to assign correlations .

- Dynamic effects : Rotamers of the ester group can split peaks. Acquire spectra at higher temperatures (e.g., 40°C) to simplify splitting .

Advanced: How can conflicting biological activity data be reconciled across studies?

- Dose-response curves : Ensure assays use standardized concentrations (e.g., 1–100 µM) to compare EC50 values .

- Metabolic stability : Test EHTPP’s half-life in liver microsomes; rapid degradation in some conditions may explain false negatives .

- Structural analogs : Compare activity of EHTPP to methyl or propyl esters (e.g., Ethyl 3-(4-methoxyphenyl)propanoate ) to isolate substituent effects.

Basic: What purification methods are optimal for EHTPP?

- Flash chromatography : Use gradients (e.g., 5–30% EtOAc in hexanes) to separate polar byproducts .

- Recrystallization : Employ mixed solvents (e.g., CH2Cl2/hexanes) to obtain crystals for X-ray analysis .

Advanced: How can reaction mechanisms for EHTPP synthesis be probed experimentally?

- Kinetic isotope effects : Replace protons with deuterium at reaction sites to identify rate-determining steps .

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive species like enolates .

Basic: How should EHTPP be stored to ensure stability?

- Conditions : Store at −20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .

- Monitoring : Periodically check purity via HPLC (C18 column, MeOH/H2O = 70:30) to detect degradation .

Advanced: What computational tools predict EHTPP’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.